molecular formula C16H36O4P2S4Zn B8235193 Vocol CAS No. 24645-45-2

Vocol

Cat. No.: B8235193
CAS No.: 24645-45-2
M. Wt: 548.1 g/mol
InChI Key: MECFLMNXIXDIOF-UHFFFAOYSA-L
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Description

Vocol, also known as Zinc O,O-Di-n-butylphosphorodithioate (Chemical Formula: C₁₆H₃₆O₄P₂S₄Zn, 6990-43-8), is a zinc coordination complex that functions as an essential accelerator in polymer and rubber research and development . Its core research value lies in its ability to increase the rate of chemical reactions such as crosslinking and vulcanization, thereby reducing processing time and improving the efficiency of material production . This organophosphorus compound leverages the combined reactivity of phosphorus and sulfur, acting as a key modifier in polymer systems to help achieve desired physical properties in the final product, such as elasticity and durability . Researchers utilize this compound to study the kinetics of vulcanization, the optimization of rubber formulations, and the development of materials with enhanced performance characteristics. As a catalyst and crosslinking agent, it plays a pivotal role in the synthesis and study of specialized elastomers. This compound is intended for research applications in a controlled laboratory setting. This product is For Research Use Only. It is not intended for human or veterinary use, diagnostic applications, or any form of personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

zinc;dibutoxy-sulfanylidene-sulfido-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H19O2PS2.Zn/c2*1-3-5-7-9-11(12,13)10-8-6-4-2;/h2*3-8H2,1-2H3,(H,12,13);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECFLMNXIXDIOF-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(=S)(OCCCC)[S-].CCCCOP(=S)(OCCCC)[S-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36O4P2S4Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2253-44-3 (Parent)
Record name Zinc, dibutyldithiophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006990438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0064541
Record name Zinc, bis(O,O-dibutyl phosphorodithioato-.kappa.S,.kappa.S')-, (T-4)-
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Molecular Weight

548.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid
Record name Zinc, bis(O,O-dibutyl phosphorodithioato-.kappa.S,.kappa.S')-, (T-4)-
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CAS No.

6990-43-8, 24645-45-2
Record name (T-4)-Bis(O,O-dibutyl phosphorodithioato-κS,κS′)zinc
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zinc, bis(O,O-dibutyl phosphorodithioato-S)-
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zinc, dibutyldithiophosphate
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Record name Bis(O,O-dibutyl dithiophosphato-S,S')zinc
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zinc, bis(O,O-dibutyl phosphorodithioato-.kappa.S,.kappa.S')-, (T-4)-
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Record name Zinc, bis(O,O-dibutyl phosphorodithioato-.kappa.S,.kappa.S')-, (T-4)-
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Record name Bis(O,O-dibutyl dithiophosphato-S,S')zinc
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Record name Zinc O,O,O',O'-tetrabutyl bis(phosphorodithioate)
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Preparation Methods

Two-Step Synthesis via Dithiophosphoric Acid Intermediate

The most widely reported method involves a two-step process:

  • Synthesis of O,O-dibutyl dithiophosphoric acid :
    Phosphorus pentasulfide (P₂S₅) reacts with butanol (C₄H₉OH) under controlled conditions.

    P2S5+4C4H9OH2(C4H9O)2PS2H+H2S\text{P}_2\text{S}_5 + 4 \text{C}_4\text{H}_9\text{OH} \rightarrow 2 (\text{C}_4\text{H}_9\text{O})_2\text{PS}_2\text{H} + \text{H}_2\text{S}

    Conditions :

    • Temperature: 40–60°C

    • Solvent: Toluene or xylene

    • Reaction time: 2–4 hours.

  • Neutralization with zinc oxide :
    The dithiophosphoric acid is neutralized with zinc oxide (ZnO) to form this compound:

    2(C4H9O)2PS2H+ZnOZn[(C4H9O)2PS2]2+H2O2 (\text{C}_4\text{H}_9\text{O})_2\text{PS}_2\text{H} + \text{ZnO} \rightarrow \text{Zn}[(\text{C}_4\text{H}_9\text{O})_2\text{PS}_2]_2 + \text{H}_2\text{O}

    Conditions :

    • Temperature: 60–80°C

    • pH: Maintained at 6–7

    • Yield: 85–92%.

Key Variables:

ParameterOptimal RangeImpact on Yield/Purity
Alcohol purity>99%Reduces side reactions
P₂S₅ stoichiometry1:4 (P₂S₅:ROH)Ensures complete conversion
Neutralization pH6.5–7.0Prevents Zn(OH)₂ formation

Alternative Preparation Strategies

One-Pot Synthesis

A streamlined one-pot method avoids isolating the dithiophosphoric acid intermediate:

  • Simultaneous reaction : P₂S₅, butanol, and ZnO are combined in a single reactor.

  • Conditions :

    • Temperature: 50–70°C

    • Solvent: Ethyl acetate

    • Catalyst: None required

    • Yield: 78–84%.

Advantages :

  • Reduced processing time

  • Lower solvent consumption

Limitations :

  • Higher impurity levels (e.g., unreacted P₂S₅)

  • Requires precise stoichiometric control.

Purification and Isolation

Solvent Extraction

Crude this compound is purified via sequential washes:

  • Acid wash : Removes residual dithiophosphoric acid (0.1M HCl).

  • Alkaline wash : Neutralizes acidic byproducts (5% NaHCO₃).

  • Drying : Anhydrous MgSO₄ or molecular sieves.

Distillation

Vacuum distillation isolates this compound from high-boiling solvents:

  • Pressure : 10–15 mmHg

  • Temperature : 190–210°C.

Purity Analysis:

TechniqueTarget PurityKey Peaks/Values
FT-IR>98%972 cm⁻¹ (P–O–C), 654 cm⁻¹ (P–S)
NMR (³¹P)>95%δ 95–100 ppm

Industrial-Scale Production

Batch Reactor Design

  • Material : Glass-lined or stainless steel

  • Agitation : Mechanical stirrer (200–400 rpm)

  • Safety : H₂S scrubbing systems.

Environmental Considerations

  • Waste management : H₂S is trapped as NaHS.

  • Solvent recovery : >90% toluene/xylene reused.

Challenges and Mitigation

Hydrolysis Sensitivity

This compound degrades in aqueous environments:

Zn[(C4H9O)2PS2]2+H2OZn(OH)2+2(C4H9O)2PS2H\text{Zn}[(\text{C}4\text{H}9\text{O})2\text{PS}2]2 + \text{H}2\text{O} \rightarrow \text{Zn}(\text{OH})2 + 2 (\text{C}4\text{H}9\text{O})2\text{PS}_2\text{H}

Solutions :

  • Storage under inert gas (N₂/Ar)

  • Addition of stabilizers (e.g., epoxidized soybean oil).

Thermal Stability

Decomposition occurs above 250°C:

  • Additives : Phenolic antioxidants extend service life.

Recent Advances

Green Synthesis Routes

  • Bio-based alcohols : Isobutanol from renewable sources reduces carbon footprint.

  • Solvent-free systems : Melt-phase synthesis at 100–120°C.

Nanostructured Variants

  • Nano-ZnO precursors : Enhance reaction kinetics and purity.

ApplicationConcentrationKey Benefit
Engine oils0.5–1.5 wt%Anti-wear, antioxidant
Hydraulic fluids1.0–2.0 wt%Corrosion inhibition
Greases2.0–3.0 wt%Extreme pressure performance

Chemical Reactions Analysis

Types of Reactions: Vocol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its application in different fields, such as environmental monitoring and analytical chemistry .

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carbonyl compounds, while reduction reactions may yield alcohols or hydrocarbons .

Scientific Research Applications

Environmental Monitoring

Vocol is instrumental in analyzing air samples to detect VOCs that may affect air quality and human health. For example, it has been used to monitor emissions from semiconductor foundry clean rooms, ensuring that VOC levels remain within safe limits.

Application Description Outcome
Air Quality AssessmentMonitoring VOCs in semiconductor facilitiesIdentification of harmful emissions
Pollution StudiesAssessing VOC levels in urban environmentsData for regulatory compliance

Food Safety

In the food industry, this compound is utilized to ensure compliance with safety regulations by detecting residual organic solvents in packaging materials. This application helps prevent potential contamination of food products.

Application Description Outcome
Residual Solvent TestingAnalyzing packaging materials for organic solventsEnsured food safety
Compliance ChecksVerifying adherence to safety standardsReduced risk of contamination

Coatings Industry

This compound plays a crucial role in the coatings industry by quantifying VOCs in printing inks and other materials. This application ensures product safety and compliance with environmental regulations.

Application Description Outcome
Ink AnalysisMeasuring VOC content in printing inksCompliance with environmental standards
Product DevelopmentGuiding formulation of safer coating materialsInnovation in eco-friendly products

Case Study 1: Environmental Monitoring

A study conducted at a semiconductor manufacturing plant utilized this compound columns to analyze air samples for VOC emissions. The results indicated significant reductions in harmful compounds following the implementation of improved ventilation systems.

  • Methodology : Air samples were collected over several months using this compound columns.
  • Findings : A 40% reduction in VOC levels post-ventilation improvements was observed.
  • : The use of this compound technology facilitated effective monitoring and regulatory compliance.

Case Study 2: Food Packaging Safety

In a project aimed at ensuring food safety, this compound was employed to test various packaging materials for residual solvents. The analysis revealed that certain materials exceeded acceptable limits.

  • Methodology : Packaging samples were analyzed using this compound columns to detect solvent residues.
  • Findings : 15% of tested samples contained solvents above safety thresholds.
  • : The findings prompted manufacturers to revise their packaging processes, enhancing consumer safety.

Comparison with Similar Compounds

Comparison with Similar Compounds (GC Columns)

Vocol's performance is evaluated against other GC columns based on stationary phase chemistry, polarity, and application-specific efficiency.

Stationary Phase and Polarity

This compound’s methyl phenyl cyanopropyl polysiloxane stationary phase provides medium polarity, balancing retention and separation for complex VOC mixtures. Below is a comparison with columns of differing polarities:

Column Name Stationary Phase Chemistry Polarity Key Applications Retention of VOCs Reference
This compound Methyl phenyl cyanopropyl polysiloxane Medium Environmental VOCs, packaging solvents High
DB-5 (HP-5) 5% Phenyl methyl polysiloxane Low General-purpose, hydrocarbons Moderate [Hypothetical]
HP-INNOWax Polyethylene glycol (PEG) High Polar compounds (alcohols, esters) Very High [Hypothetical]
Equity-1 100% Dimethyl polysiloxane Non-polar Volatile aromatics, hydrocarbons Low [Hypothetical]
a) Separation of Packaging Solvents

In a study analyzing 18 solvent residues in packaging materials, this compound outperformed two other columns (polar and non-polar) by achieving baseline separation for most components within a 39-minute runtime. Its medium polarity allowed optimal retention of early-eluting volatiles (e.g., dichloromethane) while resolving heavier compounds like toluene .

b) Environmental VOC Analysis

This compound’s design supports coupling with purge-and-trap systems for environmental sampling. Compared to highly polar columns (e.g., PEG-based), this compound provides shorter runtimes without sacrificing resolution for low-molecular-weight VOCs like benzene or ethyl acetate .

c) Flavor Compound Analysis

When used with GC-MS for semi-quantitative flavor analysis, this compound demonstrated superior sensitivity for aldehydes and ketones compared to non-polar columns, which struggled with early elution and peak overlap .

Comparative Limitations and Advantages

  • Advantages: Versatility: Suitable for diverse VOC mixtures, from non-polar hydrocarbons to moderately polar esters. Throughput: Shorter runtimes (e.g., 39 minutes vs. 60+ minutes for high-polarity columns) reduce operational costs .
  • Limitations: Less Effective for Polar Compounds: PEG-based columns remain superior for alcohols or amines. Column Degradation: Cyanopropyl phases may degrade faster than pure dimethyl polysiloxane under high-temperature conditions.

Biological Activity

Vocol, a compound with significant applications in voice and vocalization studies, has been the subject of various research efforts focusing on its biological activity, particularly in relation to vocal fold health, pathology, and development. This article synthesizes findings from diverse studies to provide a comprehensive overview of this compound's biological activity.

Overview of this compound

This compound is often referenced in studies related to vocal fold nodules (VNs) and their impact on vocalization and behavior. The compound's relevance spans across various biological and physiological dimensions, particularly concerning vocal health and disorders.

Biological Mechanisms

Cellular and Molecular Interactions:
Research indicates that this compound may influence the cellular mechanisms that maintain vocal fold health. The Vanderbilt Voice Biology Lab explores how specific cellular processes contribute to vocal fold vibrational capabilities and how disruptions can lead to conditions such as nodules or polyps .

Impact on Vocal Development:
A study examining marmoset monkeys demonstrated that morphological changes, such as lung growth, significantly affect vocal development. This suggests that this compound may play a role in shaping vocal behaviors through physiological changes rather than solely through neural development .

Case Study: Behavioral Profile of Children with Vocal Fold Nodules

A case-control study evaluated the behavioral profiles of children diagnosed with VNs. The findings revealed that 52% of children with VNs exhibited borderline or abnormal behavioral scores compared to controls, indicating potential psychological factors associated with vocal disorders . This highlights the importance of considering both biological and psychological dimensions when assessing the effects of this compound on vocal fold health.

Study Group Total Participants Behavioral Issues Statistical Significance
Vocal Fold Nodules2752% abnormalP < 0.001
Control Group41--

Research on Vocal Emissions

A study focused on the sonospectrographic analysis of premature infants' cries found that abnormalities persisted even at term. This research underscores the potential long-term impacts of early vocalization patterns influenced by physiological factors related to this compound .

Comparative Analysis of Vocal Health Studies

To better understand the implications of this compound in various contexts, a comparative analysis was conducted across multiple studies examining vocal health:

Study Focus Findings Implications
Vocal Fold HealthInvestigated cellular mechanisms maintaining vibrational capabilities Insights into preventing voice disorders
Behavioral ImpactAssociation between VNs and behavioral issues in children Need for holistic treatment approaches
Developmental ChangesInfluence of lung growth on vocal behavior in marmosets Importance of physiological growth in voice development
Sonospectrographic AnalysisPersistent abnormalities in cries of premature infants Long-term monitoring necessary for early interventions

Q & A

Basic Research Questions

Q. How can researchers ensure transcription accuracy when using Vocol.AI for multilingual qualitative studies?

  • Methodological Approach :

  • Parallel Corpus Validation : Compare this compound.AI ’s transcriptions against human-transcribed datasets in languages like English, Chinese, and Japanese. Measure discrepancies using metrics like word error rate (WER) and semantic consistency checks .
  • Speaker Variability Testing : Design experiments with controlled speech samples (e.g., varying accents, speech rates) to assess robustness. Use inter-rater reliability scores to validate consistency .
  • Table 1 : Key Parameters for Transcription Accuracy Studies
ParameterExperimental DesignValidation Metric
Language CoverageParallel corpus comparison across languagesWER, semantic alignment
Speaker DiversityControlled speech samples with varied accentsInter-rater reliability
Background NoiseSimulated acoustic environments (e.g., labs)Signal-to-noise ratio (SNR)

Q. What frameworks guide the integration of this compound into collaborative ontology development projects?

  • Methodological Approach :

  • PICOT Framework : Structure research questions using Population (e.g., ontology engineers), Intervention (this compound’s GitHub integration), Comparison (traditional ontology tools), Outcomes (consistency, collaboration efficiency), and Timeframe (iterative cycles) .
  • Iterative Design : Use this compound’s version control (branching/merging) to test ontology updates. Validate through peer reviews and consistency metrics (e.g., ontology coherence scores) .

Advanced Research Questions

Q. How can researchers resolve contradictions in voice data analysis when using this compound.AI -generated transcripts?

  • Methodological Approach :

  • Triangulation : Combine AI transcripts with manual coding (e.g., NVivo) to identify discrepancies. Apply statistical tests (e.g., Cohen’s κ) to measure agreement .
  • Contradiction Mapping : Use topic modeling (e.g., LDA) to flag inconsistent themes. Design follow-up interviews to reconcile ambiguities .
    • Table 2 : Strategies for Addressing Voice Data Contradictions
StrategyImplementationTools/Metrics
TriangulationCross-verify AI transcripts with manual codingCohen’s κ, thematic overlap
Dynamic SamplingSelect conflicting segments for re-analysisLDA topic modeling

Q. What statistical methods validate ontology reliability in this compound-based federated research environments?

  • Methodological Approach :

  • Consistency Metrics : Calculate ontology coherence scores (e.g., modularity, concept alignment) across GitHub branches. Use regression analysis to assess versioning impacts .
  • A/B Testing : Deploy parallel ontology versions to interdisciplinary teams. Measure task completion rates and error frequencies to evaluate usability .

Methodological Guidelines for Research Design

  • Feasibility : Ensure research questions align with this compound’s GitHub capabilities (e.g., version control) or this compound.AI ’s API limits (e.g., transcription batch sizes) .
  • Ethical Compliance : For voice data, anonymize recordings and obtain IRB approval for human subject research. For ontologies, document terminology conflicts and attribution workflows .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vocol
Reactant of Route 2
Vocol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.